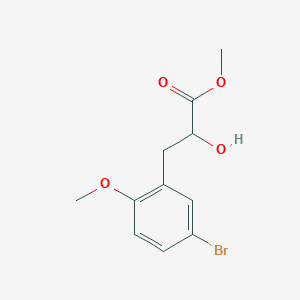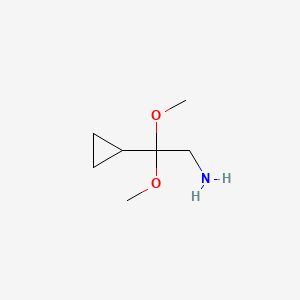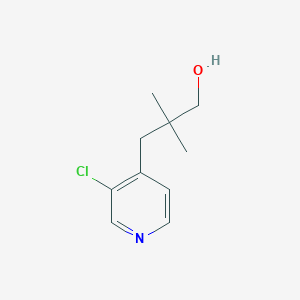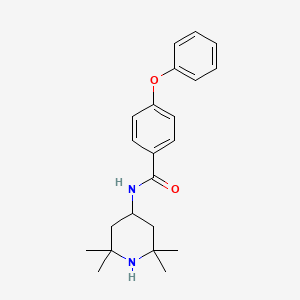![molecular formula C15H12ClF3N2O3 B13576514 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group, a morpholine ring, and a pyrrole-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrole-2,5-dione core, potentially converting it to a more reduced form.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Reduced forms of the pyrrole-2,5-dione core.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural motifs are of interest for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.
Mécanisme D'action
The mechanism of action of 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the morpholine ring can participate in hydrogen bonding and other interactions. The compound may inhibit or activate specific pathways, depending on its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-4-(piperidin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
3-chloro-4-(morpholin-4-yl)-1-[4-(methyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione imparts unique properties such as increased lipophilicity and metabolic stability
Propriétés
Formule moléculaire |
C15H12ClF3N2O3 |
|---|---|
Poids moléculaire |
360.71 g/mol |
Nom IUPAC |
3-chloro-4-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H12ClF3N2O3/c16-11-12(20-5-7-24-8-6-20)14(23)21(13(11)22)10-3-1-9(2-4-10)15(17,18)19/h1-4H,5-8H2 |
Clé InChI |
WPDPXTVZZGWQCT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)
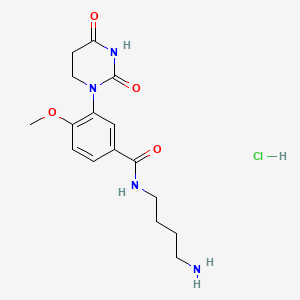
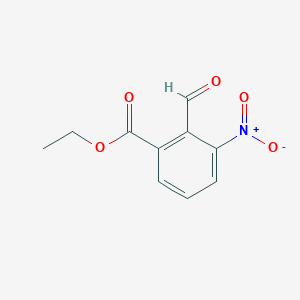
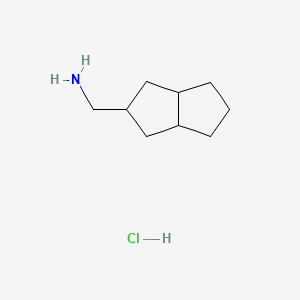
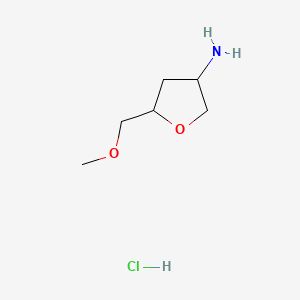
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
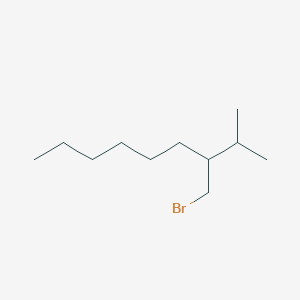

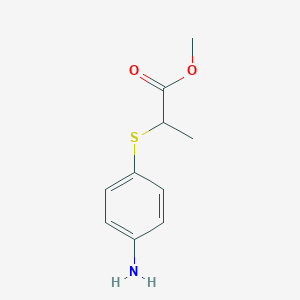
![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)
